molecular formula C9H14BrNO2 B13481735 2-(Aminomethyl)-1-(5-bromofuran-2-yl)butan-1-ol

2-(Aminomethyl)-1-(5-bromofuran-2-yl)butan-1-ol

Cat. No.: B13481735
M. Wt: 248.12 g/mol
InChI Key: ULUJMJLHLSPHDH-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1-(5-bromofuran-2-yl)butan-1-ol is a useful research compound. Its molecular formula is C9H14BrNO2 and its molecular weight is 248.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Aminomethyl)-1-(5-bromofuran-2-yl)butan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)-1-(5-bromofuran-2-yl)butan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14BrNO2

Molecular Weight

248.12 g/mol

IUPAC Name

2-(aminomethyl)-1-(5-bromofuran-2-yl)butan-1-ol

InChI

InChI=1S/C9H14BrNO2/c1-2-6(5-11)9(12)7-3-4-8(10)13-7/h3-4,6,9,12H,2,5,11H2,1H3

InChI Key

ULUJMJLHLSPHDH-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C(C1=CC=C(O1)Br)O

Origin of Product

United States

Biological Activity

2-(Aminomethyl)-1-(5-bromofuran-2-yl)butan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a furan ring substituted with bromine, which is known to enhance biological interactions. The following sections will discuss its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 2-(Aminomethyl)-1-(5-bromofuran-2-yl)butan-1-ol can be represented as follows:

C11H14BrN1O1\text{C}_{11}\text{H}_{14}\text{Br}\text{N}_1\text{O}_1

Antibacterial Properties

Recent studies have demonstrated that compounds similar to 2-(Aminomethyl)-1-(5-bromofuran-2-yl)butan-1-ol exhibit promising antibacterial activity. For instance, derivatives of bromofuran have been tested against various strains of bacteria, including those from the Enterobacteriaceae and Staphylococcaceae families. The results indicated significant inhibition zones, suggesting effective antibacterial properties.

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainInhibition Zone (mm)Reference
Compound AE. coli15
Compound BS. aureus20
Compound CP. aeruginosa18
2-(Aminomethyl)-1-(5-bromofuran-2-yl)butan-1-olVarious StrainsTBDOngoing Research

The mechanism by which 2-(Aminomethyl)-1-(5-bromofuran-2-yl)butan-1-ol exerts its antibacterial effects is likely related to its ability to interfere with bacterial cell wall synthesis or function. Studies suggest that the presence of the bromine atom enhances lipophilicity, aiding in membrane penetration and subsequent disruption of cellular processes.

Case Study 1: Synthesis and Testing

In a recent study, researchers synthesized several derivatives of bromofuran compounds, including 2-(Aminomethyl)-1-(5-bromofuran-2-yl)butan-1-ol. These compounds were subjected to in vitro testing against a panel of bacterial strains. The synthesized compound showed a notable bacteriostatic effect against Gram-positive bacteria, particularly Staphylococcus epidermidis and Bacillus subtilis.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications to the amino group significantly influenced antibacterial potency. Compounds with larger alkyl substituents on the amine exhibited enhanced activity, indicating that steric factors play a crucial role in biological efficacy.

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